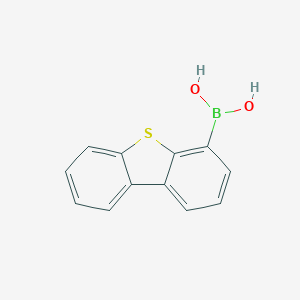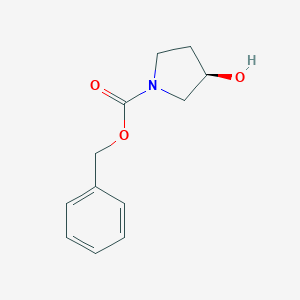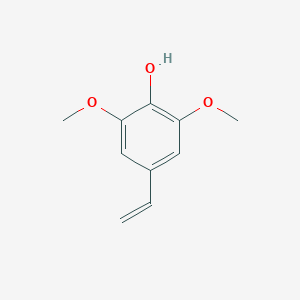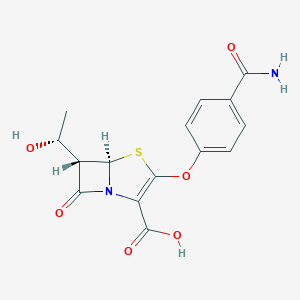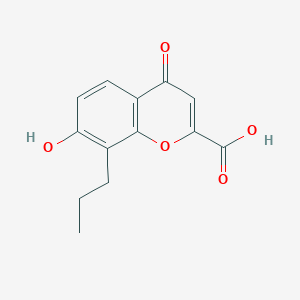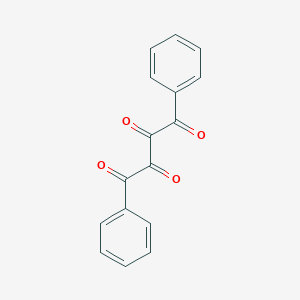
1,4-Diphenylbutane-1,2,3,4-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenylbutane-1,2,3,4-tetraone, also known as benzil, is a yellow crystalline compound that belongs to the class of organic compounds called ketones. It has a wide range of applications in the field of chemistry and biochemistry.
作用機序
The mechanism of action of 1,4-Diphenylbutane-1,2,3,4-tetraone is not well understood. However, it is believed to act as a radical scavenger and an antioxidant. It can also inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1,4-Diphenylbutane-1,2,3,4-tetraone has various biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It can also improve cognitive function and memory, and reduce anxiety and depression.
実験室実験の利点と制限
1,4-Diphenylbutane-1,2,3,4-tetraone has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable and has a long shelf life. However, it has some limitations. It is toxic and can cause skin and eye irritation. It also requires special handling and storage.
将来の方向性
There are several future directions for the research on 1,4-Diphenylbutane-1,2,3,4-tetraone. One direction is to study its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action and its interactions with other molecules. Additionally, its potential as a food preservative and antioxidant can be explored.
Conclusion:
In conclusion, 1,4-Diphenylbutane-1,2,3,4-tetraone has various scientific research applications and has several biochemical and physiological effects. Its advantages and limitations for lab experiments should be taken into consideration. Future research can explore its potential as a therapeutic agent and as a food preservative and antioxidant.
合成法
1,4-Diphenylbutane-1,2,3,4-tetraone can be synthesized through the oxidation of benzoin with nitric acid or potassium permanganate. It can also be synthesized through the oxidation of benzaldehyde with nitric acid or potassium permanganate.
科学的研究の応用
1,4-Diphenylbutane-1,2,3,4-tetraone has various scientific research applications. It is used in the synthesis of various organic compounds, such as 1,4-Diphenylbutane-1,2,3,4-tetraoneic acid, 1,4-Diphenylbutane-1,2,3,4-tetraoneic esters, and 1,4-Diphenylbutane-1,2,3,4-tetraoneic alcohols. It is also used in the preparation of dyes, perfumes, and pharmaceuticals. In addition, it is used in the study of various chemical reactions, such as the Cannizzaro reaction and the Tishchenko reaction.
特性
CAS番号 |
19909-44-5 |
|---|---|
製品名 |
1,4-Diphenylbutane-1,2,3,4-tetraone |
分子式 |
C16H10O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
1,4-diphenylbutane-1,2,3,4-tetrone |
InChI |
InChI=1S/C16H10O4/c17-13(11-7-3-1-4-8-11)15(19)16(20)14(18)12-9-5-2-6-10-12/h1-10H |
InChIキー |
UPXVJHYPJTZTAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2 |
その他のCAS番号 |
19909-44-5 |
同義語 |
1,4-diphenylbutane-1,2,3,4-tetrone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




